2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide
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Overview
Description
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1H-1,3-benzodiazole with 1-chloropropan-2-ol under basic conditions to form the intermediate 2-(1-hydroxypropyl)-1H-1,3-benzodiazole. This intermediate is then reacted with N,N-bis(propan-2-yl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(1-oxopropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Florfenicol: A veterinary antibiotic with a similar structural motif.
Belumosudil: A compound with a related benzodiazole structure used in medicinal chemistry.
Uniqueness
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both hydroxyl and acetamide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-6-16(22)18-19-14-9-7-8-10-15(14)20(18)11-17(23)21(12(2)3)13(4)5/h7-10,12-13,16,22H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYWMVVQCYWTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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